molecular formula C46H64ClN3O3PRu B12308608 [1,3-Bis(2,4,6-trimethylphenylimidazolidin-2-ylidene)(tricyclohexylphosphine)-(2-oxo-5-nitrobenzylidene)ruthenium(II) chloride Nitro-LatMet

[1,3-Bis(2,4,6-trimethylphenylimidazolidin-2-ylidene)(tricyclohexylphosphine)-(2-oxo-5-nitrobenzylidene)ruthenium(II) chloride Nitro-LatMet

Cat. No.: B12308608
M. Wt: 874.5 g/mol
InChI Key: SFVYQOLCRPPPOP-UHFFFAOYSA-M
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Description

[1,3-Bis(2,4,6-trimethylphenylimidazolidin-2-ylidene)(tricyclohexylphosphine)-(2-oxo-5-nitrobenzylidene)ruthenium(II) chloride Nitro-LatMet: is a complex organometallic compound. It is known for its unique structure, which includes a ruthenium center coordinated with various ligands, including imidazolidinylidene, tricyclohexylphosphine, and oxobenzylidene groups. This compound is often used in catalysis and has significant applications in organic synthesis.

Preparation Methods

The synthesis of [1,3-Bis(2,4,6-trimethylphenylimidazolidin-2-ylidene)(tricyclohexylphosphine)-(2-oxo-5-nitrobenzylidene)ruthenium(II) chloride Nitro-LatMet involves several steps:

    Synthesis of Ligands: The ligands, such as 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene and tricyclohexylphosphine, are synthesized separately.

    Coordination with Ruthenium: These ligands are then coordinated with a ruthenium precursor, typically ruthenium chloride, under specific reaction conditions.

    Formation of the Final Complex:

Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.

Chemical Reactions Analysis

[1,3-Bis(2,4,6-trimethylphenylimidazolidin-2-ylidene)(tricyclohexylphosphine)-(2-oxo-5-nitrobenzylidene)ruthenium(II) chloride Nitro-LatMet: undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The ligands in the complex can be substituted with other ligands under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

[1,3-Bis(2,4,6-trimethylphenylimidazolidin-2-ylidene)(tricyclohexylphosphine)-(2-oxo-5-nitrobenzylidene)ruthenium(II) chloride Nitro-LatMet: has a wide range of scientific research applications:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, including olefin metathesis and hydrogenation.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: It is used in industrial processes that require efficient and selective catalysis.

Mechanism of Action

The mechanism of action of [1,3-Bis(2,4,6-trimethylphenylimidazolidin-2-ylidene)(tricyclohexylphosphine)-(2-oxo-5-nitrobenzylidene)ruthenium(II) chloride Nitro-LatMet involves the coordination of the ruthenium center with various substrates. The compound facilitates reactions by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

[1,3-Bis(2,4,6-trimethylphenylimidazolidin-2-ylidene)(tricyclohexylphosphine)-(2-oxo-5-nitrobenzylidene)ruthenium(II) chloride Nitro-LatMet: can be compared with other similar compounds, such as:

    Grubbs Catalyst: Another ruthenium-based catalyst used in olefin metathesis.

    Schrock Catalyst: A molybdenum-based catalyst also used in olefin metathesis.

    Hoveyda-Grubbs Catalyst: A modified version of the Grubbs catalyst with improved stability and activity.

The uniqueness of This compound lies in its specific ligand arrangement and the resulting catalytic properties, which make it suitable for a wide range of applications.

Properties

Molecular Formula

C46H64ClN3O3PRu

Molecular Weight

874.5 g/mol

IUPAC Name

1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydro-2H-imidazol-1-ium-2-ide;chloro-[(2-hydroxy-5-nitrophenyl)methylidene]ruthenium;tricyclohexylphosphane

InChI

InChI=1S/C21H26N2.C18H33P.C7H5NO3.ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5-4-6(8(10)11)2-3-7(5)9;;/h9-12H,7-8H2,1-6H3;16-18H,1-15H2;1-4,9H;1H;/q;;;;+1/p-1

InChI Key

SFVYQOLCRPPPOP-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CC[N+](=[C-]2)C3=C(C=C(C=C3C)C)C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC(=C(C=C1[N+](=O)[O-])C=[Ru]Cl)O

Origin of Product

United States

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